molecular formula C20H18N2O4 B4081898 ethyl (3-hydroxy-2-oxo-2,3-dihydro-1H,1'H-3,3'-biindol-1-yl)acetate

ethyl (3-hydroxy-2-oxo-2,3-dihydro-1H,1'H-3,3'-biindol-1-yl)acetate

Cat. No.: B4081898
M. Wt: 350.4 g/mol
InChI Key: SDEWUQKNOGEARS-UHFFFAOYSA-N
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Description

Ethyl (3-hydroxy-2-oxo-2,3-dihydro-1H,1’H-3,3’-biindol-1-yl)acetate is a complex organic compound that belongs to the family of indole derivatives Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3-hydroxy-2-oxo-2,3-dihydro-1H,1’H-3,3’-biindol-1-yl)acetate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-hydroxy-2-oxo-2,3-dihydro-1H,1’H-3,3’-biindol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The indole rings can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Electrophilic substitution reactions often require catalysts such as Lewis acids or strong acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield an aldehyde or ketone, while reduction of the oxo group can yield a secondary alcohol.

Scientific Research Applications

Ethyl (3-hydroxy-2-oxo-2,3-dihydro-1H,1’H-3,3’-biindol-1-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (3-hydroxy-2-oxo-2,3-dihydro-1H,1’H-3,3’-biindol-1-yl)acetate involves its interaction with various molecular targets and pathways. The indole rings can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to increased apoptosis .

Comparison with Similar Compounds

Ethyl (3-hydroxy-2-oxo-2,3-dihydro-1H,1’H-3,3’-biindol-1-yl)acetate can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid used in protein synthesis.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce pain and inflammation.

The uniqueness of ethyl (3-hydroxy-2-oxo-2,3-dihydro-1H,1’H-3,3’-biindol-1-yl)acetate lies in its specific functional groups and the potential for diverse chemical reactions and applications.

Properties

IUPAC Name

ethyl 2-[3-hydroxy-3-(1H-indol-3-yl)-2-oxoindol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-2-26-18(23)12-22-17-10-6-4-8-14(17)20(25,19(22)24)15-11-21-16-9-5-3-7-13(15)16/h3-11,21,25H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEWUQKNOGEARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(C1=O)(C3=CNC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (3-hydroxy-2-oxo-2,3-dihydro-1H,1'H-3,3'-biindol-1-yl)acetate
Reactant of Route 2
ethyl (3-hydroxy-2-oxo-2,3-dihydro-1H,1'H-3,3'-biindol-1-yl)acetate
Reactant of Route 3
ethyl (3-hydroxy-2-oxo-2,3-dihydro-1H,1'H-3,3'-biindol-1-yl)acetate
Reactant of Route 4
Reactant of Route 4
ethyl (3-hydroxy-2-oxo-2,3-dihydro-1H,1'H-3,3'-biindol-1-yl)acetate
Reactant of Route 5
Reactant of Route 5
ethyl (3-hydroxy-2-oxo-2,3-dihydro-1H,1'H-3,3'-biindol-1-yl)acetate
Reactant of Route 6
Reactant of Route 6
ethyl (3-hydroxy-2-oxo-2,3-dihydro-1H,1'H-3,3'-biindol-1-yl)acetate

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